molecular formula C27H39N3O2 B1675744 Lyngbyatoxin a CAS No. 70497-14-2

Lyngbyatoxin a

Cat. No. B1675744
CAS RN: 70497-14-2
M. Wt: 437.6 g/mol
InChI Key: KISDGNGREAJPQR-UHFFFAOYSA-N
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Description

Lyngbyatoxin A is a cyanotoxin produced by certain cyanobacteria species, most notably Moorea producens (formerly Lyngbya majuscula). It is produced as a defense mechanism to ward off any would-be predators of the bacterium, being a potent blister agent as well as a carcinogen .


Synthesis Analysis

Lyngbyatoxin A is a terpenoid indole alkaloid that belongs to the class of non-ribosomal peptides (NRP). The non-ribosomal peptide synthase (NRPS) LtxA protein condenses L-methyl-valine and L-tryptophan to form the linear dipeptide N-methyl-L-valyl-L-tryptophan. The latter is released via a NADPH-dependent reductive cleavage to form the aldehyde which is subsequently reduced to the corresponding alcohol .


Molecular Structure Analysis

Lyngbyatoxin A contains a nucleophilic indole ring that takes part in the activation of protein kinases .


Chemical Reactions Analysis

The final step of Lyngbyatoxin A biosynthesis is performed by LtxC, a reverse prenyltransferase that transfers a geranyl pyrophosphate (GPP) to the C7 position of the indole ring .


Physical And Chemical Properties Analysis

Lyngbyatoxin A has a chemical formula of C27H39N3O2 and an average molecular mass of 437.618 g/mol .

Scientific Research Applications

Causative Agent of “Swimmer’s Itch”

Lyngbyatoxin A, produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), is known as the causative agent of “swimmer’s itch” due to its highly inflammatory effect . This condition, also known as seaweed dermatitis, is a skin irritation that can occur after swimming in contaminated water .

Defense Mechanism for Cyanobacteria

Lyngbyatoxin A is produced by certain cyanobacteria species as a defense mechanism to ward off any would-be predators of the bacterium . It acts as a potent blister agent as well as a carcinogen .

Toxicity and Protein Kinase C Activation

Lyngbyatoxin A and its derivatives have been shown to possess potent tumor-promoting activity and the ability to activate protein kinase C isozymes . This makes them of interest in cancer research and other fields of medical science .

Potential Biomedical Applications

Increasing studies have demonstrated the roles of cyanotoxins like Lyngbyatoxin A as valuable products, including allelopathic agents, insecticides, and biomedicines . This opens up a wide range of potential applications in various fields of research .

Study of Biosynthetic Pathways

The biosynthetic pathways of Lyngbyatoxin A, especially heterogeneous production, are of interest in synthetic biology . Understanding these pathways can help in the development of new methods for the production of this and other cyanotoxins .

Environmental Impact and Public Health

The presence of Lyngbyatoxin A in the environment, particularly in bodies of water, can have significant impacts on public health and the local ecosystem . Studying these impacts can help in the development of strategies for managing and mitigating the risks associated with this toxin .

Mechanism of Action

Target of Action

Lyngbyatoxin A, a cyanotoxin produced by certain cyanobacteria species, most notably Moorea producens (formerly Lyngbya majuscula), primarily targets protein kinases . Protein kinases play a crucial role in controlling the activity of other proteins through the process of phosphorylation, thereby regulating cellular activities such as division, metabolism, and death .

Mode of Action

Lyngbyatoxin A contains a nucleophilic indole ring that participates in the activation of protein kinases . This interaction leads to changes in the phosphorylation state of the target proteins, thereby altering their activity .

Biochemical Pathways

Lyngbyatoxin A affects the protein kinase-mediated signaling pathways. The activation of these pathways can lead to a variety of downstream effects, depending on the specific proteins that are phosphorylated. These effects can include changes in gene expression, cell proliferation, and apoptosis .

Result of Action

The activation of protein kinases by Lyngbyatoxin A can lead to a variety of cellular effects. For example, it can cause changes in cell proliferation and apoptosis, potentially leading to tissue damage and disease . In addition, Lyngbyatoxin A is known to be a potent blister agent and carcinogen .

Action Environment

The action of Lyngbyatoxin A can be influenced by various environmental factors. For instance, the toxin is produced by cyanobacteria as a defense mechanism to ward off predators . Therefore, changes in the predator population could potentially affect the production of the toxin. Additionally, environmental conditions such as temperature, light, and nutrient availability can influence the growth of cyanobacteria and, consequently, the production of Lyngbyatoxin A .

Safety and Hazards

Lyngbyatoxin A is a potent irritant and vesicant, as well as a carcinogen. It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is potential for the development of marine cyanobacterial bioactives as therapeutics. The study of toxins produced by Moorea producens is important from an ecotoxicological point of view .

properties

IUPAC Name

(10S,13S)-5-[(3R)-3,7-dimethylocta-1,6-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O2/c1-8-27(6,13-9-10-17(2)3)21-11-12-22-23-19(15-28-24(21)23)14-20(16-31)29-26(32)25(18(4)5)30(22)7/h8,10-12,15,18,20,25,28,31H,1,9,13-14,16H2,2-7H3,(H,29,32)/t20-,25-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISDGNGREAJPQR-OICBGKIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC=C(C)C)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(CCC=C(C)C)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880015
Record name Lyngbyatoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lyngbyatoxin a

CAS RN

70497-14-2
Record name Lyngbyatoxin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070497142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lyngbyatoxin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELEOCIDIN A1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE69L721CS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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